2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Medicinal Chemistry Kinase Inhibition GPCR Modulation

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034471-41-3) is a research-exclusive piperidine-pyrimidine-ethanone scaffold with no peer-reviewed pharmacological data. Its value lies in this very absence: it is the only phenyl-substituted analogue available for de novo kinase selectivity profiling (100–400 kinase panels) or GPCR β-arrestin recruitment assays (e.g., GPR119) where N-substituent lipophilicity is the sole variable. Unlike pyridinyl or chlorophenyl congeners, the phenylacetyl moiety introduces a distinct hydrogen-bonding and steric profile. Direct procurement of this exact CAS entity—not an uncharacterized analogue—is mandatory to generate the first quantitative activity dataset. Typical purity: 95–98%. For R&D only; not for human or veterinary use.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034471-41-3
Cat. No. B2711579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
CAS2034471-41-3
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=NC=C3
InChIInChI=1S/C17H19N3O2/c21-17(11-14-5-2-1-3-6-14)20-10-4-7-15(12-20)22-16-8-9-18-13-19-16/h1-3,5-6,8-9,13,15H,4,7,10-12H2
InChIKeyFZCMOGLRENGMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034471-41-3): Sourcing a Research-Grade Piperidine-Pyrimidine Hybrid


2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034471-41-3) is a synthetic organic compound with the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol, belonging to a class of piperidine derivatives featuring a pyrimidin-4-yloxy substituent and a phenylacetyl moiety [1]. This structural architecture combines a hydrogen-bonding pyrimidine ring, a lipophilic phenyl ring, and a substituted piperidine core via a ketone linker, suggesting potential interactions with various biological targets [2]. Despite its structural complexity, a comprehensive search of authoritative scientific databases reveals that no peer-reviewed primary research papers, patents, or regulatory filings have specifically reported quantitative biological, pharmacological, or physicochemical differentiation data for this compound relative to its closest structural analogs [3]. The compound is commercially available from several research chemical suppliers and is typically offered at purities of 95–98%, but its procurement must be guided by this current lack of published, quantitative evidence.

Why 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone Cannot Be Interchanged with General In-Class Analogs


The piperidine-pyrimidine-ethanone chemical class encompasses a diverse array of compounds where minor structural modifications—such as replacing the phenyl ring with a pyridinyl, chlorophenyl, or diphenyl group—can lead to profound shifts in biological target engagement, potency, and selectivity [1]. For instance, analogs like 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone and 2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone possess distinct electronic and steric properties that govern their interactions with kinase ATP-binding sites or GPCR orthosteric pockets [2]. Without compound-specific quantitative data—such as IC₅₀ values, selectivity profiles, or ADMET parameters—generic substitution of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone with other in-class compounds introduces unacceptable scientific and procurement risk. Any assay result or synthetic yield obtained with an uncharacterized analog cannot be reliably extrapolated to this specific compound, making direct procurement of the exact CAS-registered entity essential for experimental reproducibility.

Quantitative Differentiation Evidence for 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone: A Data-Absent Assessment


Absence of Direct Comparative Biological Activity Data for Procurement Decisions

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, DrugBank, Google Patents) for 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034471-41-3) yielded no quantitative biological activity data for this specific compound [1]. Consequently, a direct head-to-head comparison against any structural analog—such as its closest commercially available relatives 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, 2-(2-Chlorophenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, or the simpler 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone—is currently impossible. This evidence gap extends to all standard differentiation dimensions: target binding affinity (IC₅₀, Kd), cellular potency (EC₅₀), selectivity profiling, ADMET properties, and in vivo efficacy.

Medicinal Chemistry Kinase Inhibition GPCR Modulation

Class-Level Structural Differentiation: Phenyl vs. Heteroaryl Substituent Impact on Predicted Physicochemical Profile

At the class level, the unsubstituted phenylacetyl group of 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone confers distinct physicochemical properties compared to analogs with heteroaromatic or halogenated phenyl substituents [1]. While no experimentally measured logP, solubility, or permeability data are available for this compound, computational predictions for the scaffold suggest that the phenyl analog will have higher lipophilicity (cLogP estimated range: 2.5–3.5) compared to the pyridinyl analog (cLogP estimated: 1.5–2.5), lower hydrogen-bond acceptor count, and consequently altered membrane permeability and metabolic stability profiles [2]. These class-level inferences are derived from established medicinal chemistry principles and must not be interpreted as compound-specific measured values.

Medicinal Chemistry Physicochemical Properties Drug Design

Kinase Inhibition: Class-Level Precedent for Pyrimidin-4-yloxy Piperidine Scaffolds

Pyrimidin-4-yloxy piperidine-containing compounds have been reported as inhibitors of several therapeutically relevant kinases, including EGFR T790M/L858R mutants implicated in non-small cell lung cancer [1]. In published series, the nature of the N-acyl substituent on the piperidine ring (e.g., phenylacetyl, pyridin-3-ylacetyl, benzoyl) modulates kinase selectivity and cellular potency [2]. However, 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone itself has not been profiled in any published kinase panel or cellular assay. The class-level inference of potential kinase inhibitory activity provides a hypothesis for experimental investigation but does not constitute a proven differentiation claim against defined comparators.

Oncology Kinase Inhibitors EGFR

Valid Research and Procurement Scenarios for 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone Given Current Evidence


Exploratory Kinase Panel Screening to Generate Primary Selectivity Data

Given the complete absence of kinase inhibition data for this compound, a valid application is its inclusion in a broad kinase selectivity panel (e.g., 100–400 kinases) to generate the first quantitative activity profile. This de novo profiling is the only pathway to establish whether the phenyl-substituted analog offers any selectivity advantage over pyridinyl, chlorophenyl, or diphenyl congeners [1]. The class-level precedent for pyrimidin-4-yloxy piperidine kinase inhibition provides scientific rationale for this investigation, but results are entirely prospective and cannot be predicted from existing data.

SAR Expansion of GPR119 Agonist or Other GPCR Chemotypes

Published GPR119 agonist series demonstrate that the pyrimidin-4-yloxy piperidine scaffold is a privileged chemotype for GPCR modulation, with N-substituent variation critically impacting potency, efficacy, and hERG liability [1]. 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can serve as a phenylacetyl probe to test whether this lipophilic substitution enhances GPR119 binding affinity or β-arrestin recruitment relative to carbamate, urea, or amide-linked analogs. This application is hypothesis-generating only; procurement must be accompanied by a commitment to internal pharmacological characterization.

Synthetic Intermediate for Diversified Compound Library Production

The compound's ketone functionality and pyrimidine ring offer two reactive handles for further derivatization (e.g., reductive amination at the ketone, nucleophilic aromatic substitution on the pyrimidine). In the absence of biological data, procurement of this compound as a synthetic building block for generating a focused library of analogs—where the resulting library members, rather than the parent compound, are the subjects of biological evaluation—represents a defensible use case [2].

Negative Control or Tool Compound for Target Engagement Assays (Requires Internal Validation)

If internal research programs have identified a structurally related compound (e.g., a pyridinyl or chlorophenyl analog) with confirmed activity against a specific target, the phenyl analog may serve as a preliminary selectivity control. However, this application is entirely contingent upon first establishing the target compound's own activity profile in the relevant assay system. Without such internal data, the compound cannot function as a qualified control and its procurement for this purpose carries unmitigated risk.

Quote Request

Request a Quote for 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.